molecular formula C6H8N2O2 B13119037 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one

Cat. No.: B13119037
M. Wt: 140.14 g/mol
InChI Key: RWJQIXQSOJZAIG-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This compound is characterized by a pyrimidine ring substituted with hydroxy and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, optimized for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: The methyl groups can be substituted by various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: 6-Oxo-2,3-dimethylpyrimidin-4(3H)-one.

    Reduction Products: 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-ol.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and methyl groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylpyrimidine: Lacks the hydroxy group, making it less polar.

    6-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.

    4-Hydroxy-2,3-dimethylpyrimidine: Hydroxy group at a different position.

Uniqueness

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity.

Biological Activity

6-Hydroxy-2,3-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C7H10N2O2
  • Molecular Weight : 154.17 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of pyrimidine compounds demonstrated that this particular compound showed significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL
Bacillus subtilis16 µg/mL

The compound's effectiveness against Staphylococcus aureus and Bacillus subtilis suggests its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A notable study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Cell cycle arrest at G1 phase
HeLa18Inhibition of DNA synthesis

The compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating a potent cytotoxic effect attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • DNA Intercalation : Its structure allows for intercalation into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.
  • Case Study 2 : In vitro studies on cancer cell lines revealed synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy and reducing side effects.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

6-hydroxy-2,3-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-7-5(9)3-6(10)8(4)2/h3,9H,1-2H3

InChI Key

RWJQIXQSOJZAIG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C)O

Origin of Product

United States

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